molecular formula C25H21ClNO2P B1628617 (3-Nitrobenzyl)triphenylphosphoniuM chloride CAS No. 34906-44-0

(3-Nitrobenzyl)triphenylphosphoniuM chloride

Cat. No.: B1628617
CAS No.: 34906-44-0
M. Wt: 433.9 g/mol
InChI Key: ZWKYBYNKMQZFJL-UHFFFAOYSA-M
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Description

(3-Nitrobenzyl)triphenylphosphonium chloride is an organophosphorus compound with the molecular formula C25H21ClNO2P and a molecular weight of 433.87 g/mol . It is characterized by the presence of a triphenylphosphonium group attached to a 3-nitrobenzyl moiety, making it a versatile reagent in organic synthesis.

Preparation Methods

The synthesis of (3-Nitrobenzyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with 3-nitrobenzyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the complete conversion of reactants to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

(3-Nitrobenzyl)triphenylphosphonium chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and bases like sodium hydride for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of (3-Nitrobenzyl)triphenylphosphonium chloride involves its accumulation in mitochondria due to its lipophilic nature. Once inside the mitochondria, it can induce the collapse of the mitochondrial membrane potential, a hallmark of mitochondrial dysfunction. This property is exploited in studies related to mitochondrial diseases and dysfunction.

Comparison with Similar Compounds

(3-Nitrobenzyl)triphenylphosphonium chloride can be compared with other triphenylphosphonium compounds such as benzyltriphenylphosphonium chloride and benzyltriphenylphosphonium bromide . While these compounds share a similar triphenylphosphonium core, the presence of different substituents (e.g., nitro group in this compound) imparts unique reactivity and applications. For instance, the nitro group in this compound allows for specific reactions and targeting mechanisms not available to its analogs.

Similar Compounds

Properties

IUPAC Name

(3-nitrophenyl)methyl-triphenylphosphanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO2P.ClH/c27-26(28)22-12-10-11-21(19-22)20-29(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWKYBYNKMQZFJL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)[N+](=O)[O-])(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClNO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597087
Record name [(3-Nitrophenyl)methyl](triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34906-44-0
Record name [(3-Nitrophenyl)methyl](triphenyl)phosphanium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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